9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone

描述

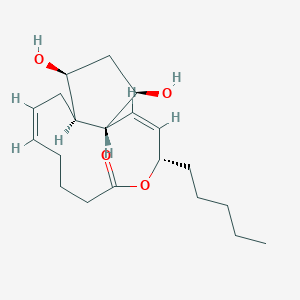

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone is a complex organic compound known for its significant biological activity. It is a derivative of prostaglandin F2α, featuring a lactone ring that enhances its stability and solubility. This compound is notable for its role in various physiological processes and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone typically involves multiple steps starting from simpler prostaglandin precursors. Key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the prostaglandin backbone.

Lactonization: Formation of the lactone ring through intramolecular esterification.

Isomerization: Ensuring the correct geometric configuration (5Z, 13E) of the double bonds.

Reaction conditions often involve the use of strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may utilize biotechnological methods involving microbial fermentation or enzymatic catalysis to achieve high yields and purity. These methods are preferred for their efficiency and environmental sustainability.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and a palladium catalyst.

Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Saturated analogs of the original compound.

Substitution: Derivatives with new functional groups such as ethers or esters.

科学研究应用

Biological Activities

PGF2α 1,15-lactone has been shown to possess several biological properties:

- Oxytocic Activity : It stimulates uterine contractions and is used in obstetrics to induce labor or control postpartum hemorrhage .

- Luteolytic Activity : This compound plays a crucial role in the regression of the corpus luteum, which is essential for reproductive health .

- Vasocontractile Properties : It induces vasoconstriction in various vascular beds, contributing to its therapeutic effects in certain conditions .

Obstetrics and Gynecology

PGF2α 1,15-lactone is primarily used in obstetric practices:

- Labor Induction : It is administered to initiate labor in pregnant women at term.

- Postpartum Hemorrhage Management : The compound helps control excessive bleeding after childbirth by promoting uterine contractions .

Veterinary Medicine

In veterinary practices, PGF2α and its derivatives are utilized for:

- Estrus Synchronization : Used in livestock to synchronize estrus cycles for breeding purposes.

- Abortion Induction : Administered in cases where pregnancy termination is required for health or management reasons .

Pharmacological Research

Research into PGF2α 1,15-lactone has expanded into various pharmacological applications:

- Anti-inflammatory Effects : Studies indicate that prostaglandins can modulate inflammatory responses, making PGF2α a candidate for further exploration in treating inflammatory diseases.

- Cardiovascular Research : Investigations into its role in vascular tone regulation suggest potential applications in managing hypertension and other cardiovascular conditions.

Case Study 1: Labor Induction

A clinical study involving the administration of PGF2α 1,15-lactone demonstrated its efficacy in inducing labor among women with post-term pregnancies. The study reported a significant reduction in the time to delivery compared to placebo groups .

Case Study 2: Veterinary Applications

In a controlled trial with cattle, PGF2α was used to synchronize estrus cycles. The results indicated an increased conception rate when used strategically within breeding programs. This application highlights its importance in livestock management and reproductive efficiency .

Comparative Data Table

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Obstetrics | Labor induction | Reduced time to delivery |

| Postpartum care | Control of hemorrhage | Enhanced uterine contractions |

| Veterinary Medicine | Estrus synchronization | Increased conception rates |

| Research | Anti-inflammatory research | Potential modulation of inflammatory responses |

| Cardiovascular Health | Regulation of vascular tone | Possible management of hypertension |

作用机制

The compound exerts its effects primarily through interaction with prostaglandin receptors, particularly the FP receptor. This interaction triggers a cascade of intracellular events involving the activation of G-proteins and subsequent modulation of cyclic AMP levels. These pathways lead to physiological responses such as muscle contraction or relaxation, depending on the tissue type.

相似化合物的比较

Similar Compounds

Prostaglandin F2α: The parent compound, lacking the lactone ring.

Prostaglandin E2: Another prostaglandin with different hydroxylation patterns and biological activities.

Prostaglandin D2: Known for its role in allergic responses and sleep regulation.

Uniqueness

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone is unique due to its lactone ring, which enhances its stability and solubility compared to other prostaglandins. This structural feature also influences its interaction with biological receptors, potentially leading to distinct therapeutic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms

生物活性

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone (commonly referred to as PGF2α 1,11-lactone) is a synthetic derivative of prostaglandin F2α. This compound exhibits a variety of biological activities that are significant in pharmacology and therapeutic applications. The following sections provide an overview of its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C20H32O4

- Molecular Weight : 336.47 g/mol

- CAS Number : 62410-84-8

1. Anti-inflammatory Properties

Prostaglandins are known to play crucial roles in inflammation. PGF2α derivatives have been shown to exhibit anti-inflammatory effects by modulating the activity of various immune cells and cytokines. Research indicates that PGF2α can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages .

2. Cytotoxic Effects

Studies have demonstrated that PGF2α derivatives can exert cytotoxic effects on cancer cell lines. For example, in vitro assays revealed that PGF2α can induce apoptosis in human hepatocellular carcinoma (HepG2) cells. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .

3. Antiviral Activity

Recent investigations have highlighted the antiviral properties of PGF2α against hepatitis B virus (HBV). In vitro studies showed that this compound inhibits HBV replication in HepG2.2.15 cell lines with an IC50 value indicating effective antiviral activity .

4. Hypoglycemic Effects

The compound has also been evaluated for its hypoglycemic potential. It was found to enhance glucose uptake in insulin-sensitive cells, suggesting a role in glucose metabolism regulation .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | |

| Cytotoxic | Induces apoptosis in HepG2 cells | |

| Antiviral | Inhibits HBV replication | |

| Hypoglycemic | Enhances glucose uptake |

Case Study 1: Anti-inflammatory Mechanism

A study conducted on macrophages treated with PGF2α showed a significant reduction in the secretion of pro-inflammatory cytokines. This suggests that PGF2α may be beneficial in treating conditions characterized by chronic inflammation such as arthritis .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of PGF2α. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .

Case Study 3: Antiviral Efficacy

A clinical study involving patients with chronic hepatitis B demonstrated that treatment with PGF2α resulted in a notable decrease in HBV DNA levels over a twelve-week period, highlighting its therapeutic potential against viral infections .

属性

IUPAC Name |

(1R,2Z,4S,10Z,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12-/t15-,16+,17+,18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLCNJREJFJDLH-GCWHEDOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1/C=C\[C@@H]2[C@@H](C/C=C\CCCC(=O)O1)[C@H](C[C@H]2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。